molecular formula C24H26ClN3O3 B2697445 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877647-51-3

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2697445
CAS No.: 877647-51-3
M. Wt: 439.94
InChI Key: IJNWOJZBCXTBIC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at the 4-position, a furan-2-yl group, and a piperazine ring bearing a 4-methoxyphenyl moiety (Figure 1). The ethyl linker connects the furan and piperazine groups, creating a structurally complex molecule.

Key structural attributes influencing its properties include:

  • 4-Methoxyphenyl-piperazine: The methoxy group may modulate electron density on the piperazine, affecting interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-30-21-10-8-20(9-11-21)27-12-14-28(15-13-27)22(23-3-2-16-31-23)17-26-24(29)18-4-6-19(25)7-5-18/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNWOJZBCXTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.

    Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under reductive amination conditions.

    Formation of the Benzamide Core: The final step is the coupling of the furan-piperazine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chloro group on the benzamide can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the intermediate compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It can be used in the study of receptor binding and enzyme inhibition, providing insights into its potential as a therapeutic agent.

Medicine

In medicine, 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for treating certain diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide likely involves binding to specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The furan ring and benzamide core might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents on Piperazine Benzamide Substituent Additional Groups Molecular Formula Melting Point (°C) Key Data/Activity Reference
4-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (Target) 4-Methoxyphenyl 4-Chloro Furan-2-yl ethyl C24H26ClN3O3 Not reported Not reported -
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) Phenyl 4-Chloro Oxo-ethyl C19H20ClN3O2 Not reported CAS: 62984-74-1
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 2-Methoxyphenyl 4-Fluoro None C20H23FN3O2 Not reported Molecular formula C20H23FN3O2
4-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo... (7b) 4-Chlorobenzyloxyimino 6-Fluoro Furan-2-yl ethyl C26H24ClFN4O5 Not reported Yield: 85%
VNF ((R)-4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)biphenyl-4-carboxamide) None 4-Chloro Dichlorophenyl, imidazole C24H19Cl3N2O Not reported CYP51 inhibitor (antiprotozoal)

Key Observations from Comparative Analysis

Substituent Effects on Piperazine
  • 4-Methoxyphenyl (Target) vs.
  • 2-Methoxyphenyl () : Substitution at the 2-position vs. 4-position (target) may sterically hinder interactions with targets like dopamine receptors, as seen in , where substituent position critically influenced selectivity .
Benzamide Modifications
  • Chloro vs. Fluoro () : Chlorine’s higher lipophilicity compared to fluorine may improve membrane permeability but reduce metabolic stability .
  • Trifluoromethyl (b) : Compounds like 8b (m/z 530) with trifluoromethyl groups exhibit higher molecular weights and altered solubility profiles .
Functional Group Additions
  • Furan-ethyl chain (Target vs. 7b): Both compounds include this group, but 7b’s additional chlorobenzyloxyimino substituent may confer anticonvulsant activity, as suggested in for piperazine-linked quinazolines .

Biological Activity

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological activity. The synthesis typically involves multiple steps, including the formation of key intermediates such as 4-chlorobenzyl cyanide, furan derivatives, and piperazine compounds. The final product is obtained through a coupling reaction under controlled conditions.

Step Reaction Reagents Conditions
1Synthesis of 4-chlorophenethylamine4-chlorobenzyl cyanideReduction reaction
2Synthesis of furan derivativeFuran derivativeCoupling reaction
3Formation of piperazine derivative4-(4-methoxyphenyl)piperazineNucleophilic substitution
4Final couplingIntermediatesSpecific coupling conditions

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The furan and piperazine moieties enhance its binding affinity, potentially modulating various cellular processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of the methoxy group on the phenyl ring is believed to enhance cytotoxicity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogous compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related compounds inhibited the growth of breast cancer cells with an IC50 value of approximately 0.5 µM, indicating strong potential for therapeutic applications.
  • Antimicrobial Efficacy : Another investigation revealed that similar derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.
  • Inhibition Studies : In vitro assays showed that the compound could inhibit specific kinases involved in cancer progression, with significant effects observed at concentrations as low as 100 nM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide?

  • Methodology : The compound’s synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Condensation of 4-chlorobenzoyl chloride with a furan-piperazine-ethylamine intermediate.
  • Step 2 : Optimization of coupling conditions (e.g., DCC/HOBt for amide bond formation) and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
  • Key challenges : Low yields in the final step due to steric hindrance from the piperazine and furan groups. Mitigate by using excess acyl chloride and elevated temperatures (60–80°C).

Q. How to characterize the compound’s purity and structural integrity?

  • Analytical workflow :

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% required for biological assays).
  • NMR : Confirm the presence of key moieties:
  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm for furan and benzamide), piperazine N-CH₂ (δ 2.5–3.5 ppm), and methoxy group (δ ~3.8 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~510–520, depending on substituents) .

Advanced Research Questions

Q. How does the compound interact with serotonin or dopamine receptors, given its piperazine moiety?

  • Experimental design :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]Ketanserin for 5-HT₂A) to measure IC₅₀ values. Compare with reference antagonists (e.g., risperidone).
  • Molecular docking : Model the compound’s interaction with receptor active sites (e.g., 5-HT₁A or D₂) using software like AutoDock Vina. Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking with the furan ring .
    • Data interpretation : If binding affinity is lower than expected, consider modifying the methoxyphenyl group to enhance hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition vs. antimicrobial activity.

  • Troubleshooting :
  • Assay conditions : Verify pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid false negatives).
  • Metabolic stability : Use liver microsomes to assess if rapid degradation explains inconsistent results .
  • Advanced validation : Cross-validate with CRISPR-edited cell lines to isolate target-specific effects .

Q. How to design SAR studies for optimizing metabolic stability without compromising activity?

  • Approach :

  • Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide ring to reduce CYP450-mediated oxidation.
  • In vitro testing : Measure t₁/₂ in human hepatocytes. Compounds with t₁/₂ >60 mins are prioritized .
  • Trade-offs : Balance lipophilicity (cLogP <5) to maintain solubility. Replace the methoxyphenyl group with a pyridyl analog for improved PK .

Structural and Mechanistic Questions

Q. What conformational dynamics influence the compound’s binding to targets?

  • X-ray crystallography : Co-crystallize with a surrogate protein (e.g., albumin) to identify key binding motifs. The furan ring’s orientation may dictate π-stacking efficiency .
  • MD simulations : Run 100-ns simulations (AMBER force field) to analyze flexibility of the piperazine-ethyl linker. Restricted rotation correlates with higher affinity .

Q. Why do minor structural analogs show divergent activity profiles?

  • Case study : Replacement of 4-methoxyphenyl with 2-chlorophenyl reduces 5-HT₂A affinity by 10-fold.

  • Mechanistic insight : The methoxy group’s electron-donating effect stabilizes a receptor subpocket via H-bonding. Chlorine’s steric bulk disrupts this interaction .

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